molecular formula C8H16N2 B15072663 1-(Azetidin-3-ylmethyl)pyrrolidine CAS No. 1180505-00-3

1-(Azetidin-3-ylmethyl)pyrrolidine

Katalognummer: B15072663
CAS-Nummer: 1180505-00-3
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: AZJUUTMVNWVDER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Azetidin-3-ylmethyl)pyrrolidine is a heterocyclic organic compound with the molecular formula C8H16N2. It consists of a pyrrolidine ring attached to an azetidine moiety via a methylene bridge. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-ylmethyl)pyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with azetidine derivatives under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Azetidin-3-ylmethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted products depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(Azetidin-3-ylmethyl)pyrrolidine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Azetidin-3-ylmethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, influencing various biochemical processes. The exact mechanism depends on the specific biological context and the target molecules involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Azetidin-3-ylmethyl)pyrrolidine is unique due to its combination of the azetidine and pyrrolidine rings, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1180505-00-3

Molekularformel

C8H16N2

Molekulargewicht

140.23 g/mol

IUPAC-Name

1-(azetidin-3-ylmethyl)pyrrolidine

InChI

InChI=1S/C8H16N2/c1-2-4-10(3-1)7-8-5-9-6-8/h8-9H,1-7H2

InChI-Schlüssel

AZJUUTMVNWVDER-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)CC2CNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.